![molecular formula C25H18ClN3 B1273836 7-benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 173458-82-7](/img/structure/B1273836.png)

7-benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine

Descripción general

Descripción

The compound "7-benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine" is a derivative of the pyrrolo[2,3-d]pyrimidine class, which is a structure of interest in medicinal chemistry due to its potential biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, properties, and potential applications, which can provide insights into the compound of interest.

Synthesis Analysis

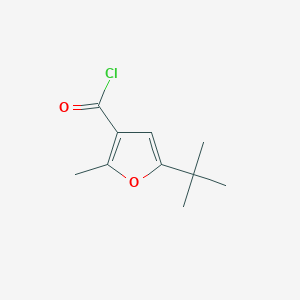

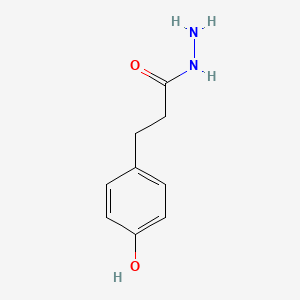

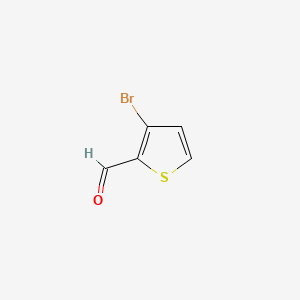

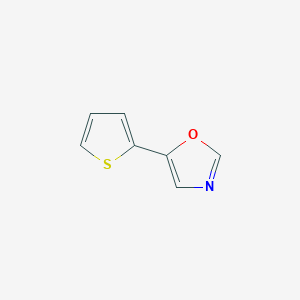

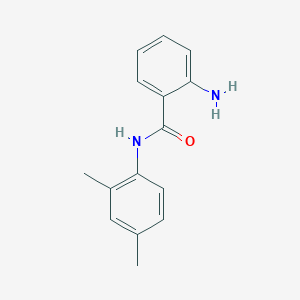

The synthesis of related pyrrolo[2,3-d]pyrimidine compounds involves several steps, including reductive cyclization and catalytic hydrogenation. For instance, compound 10, a 6-amino-7,7-dibenzyl-2,4-dimethoxy-7H-pyrrolo[3,2-d]pyrimidine, was prepared through reductive cyclization of corresponding 6-(1-cyanoalkyl)-5-nitropyrimidines. This process was followed by catalytic hydrogenation, which led to C-benzyl bond cleavage and the formation of a 6-amino-7-benzyl derivative . Another synthesis method reported involves the coupling of a chlorophenoxy phenylmethanamine with a 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine to yield a product characterized by spectral analyses . These methods suggest that the synthesis of the compound of interest might involve similar cyclization and coupling reactions.

Molecular Structure Analysis

The molecular structure of pyrrolo[2,3-d]pyrimidine derivatives is characterized by a fused pyrrolo and pyrimidine ring system. The presence of substituents such as benzyl, chloro, and phenyl groups can significantly influence the chemical behavior and potential biological activity of these compounds. The molecular structure is typically confirmed through spectral analyses, which can include NMR, IR, and mass spectrometry .

Chemical Reactions Analysis

The chemical reactions of pyrrolo[2,3-d]pyrimidine derivatives can vary depending on the substituents attached to the core structure. For example, catalytic hydrogenation of a dibenzyl-substituted compound led to C-benzyl bond cleavage . This indicates that the compound of interest may also undergo similar reactions under catalytic hydrogenation conditions, potentially leading to the formation of new derivatives with different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolo[2,3-d]pyrimidine derivatives are influenced by their molecular structure. The presence of substituents can affect properties such as solubility, melting point, and stability. For instance, the introduction of a chlorophenoxy group in the synthesis of a related compound suggests that the compound of interest may also exhibit unique properties due to the presence of a chloro substituent. Additionally, the docking studies mentioned in the synthesis of related compounds imply that these derivatives can interact with biological targets, which is an important aspect of their chemical properties .

Aplicaciones Científicas De Investigación

Anti-Inflammatory Activity

A study by Mohamed, Kamel, and Abd El-hameed (2013) evaluated the anti-inflammatory activities of pyrrolo[2,3-d]pyrimidine derivatives, including compounds closely related to 7-benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine. Some of these compounds demonstrated significant anti-inflammatory activities, highlighting the potential therapeutic applications of these derivatives in treating inflammatory conditions (Mohamed, Kamel, & Abd El-hameed, 2013).

Synthesis and Catalysis

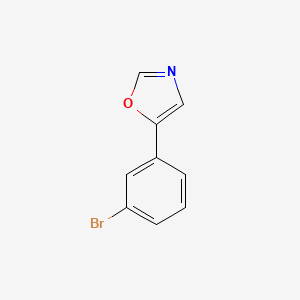

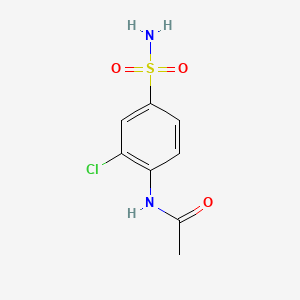

Khashi, Davoodnia, and Chamani (2014) explored the synthesis of novel pyrrolo[2,3-D]pyrimidine derivatives bearing an aromatic sulfonamide moiety. Their research, involving the use of 4-(N,N-Dimethylamino)pyridine (DMAP) as a catalyst, highlights the compound's potential in facilitating the synthesis of new chemical structures (Khashi, Davoodnia, & Chamani, 2014).

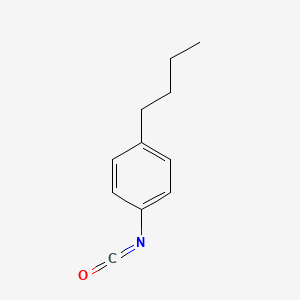

Docking Studies and Synthesis Methods

In a study by Bommeraa, Merugu, and Eppakayala (2019), a method for synthesizing N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine was developed. This highlights the versatile nature of pyrrolo[2,3-d]pyrimidine derivatives in chemical synthesis and their potential in drug design, supported by docking studies (Bommeraa, Merugu, & Eppakayala, 2019).

Antibacterial Evaluation

Research by Vazirimehr et al. (2017) focused on synthesizing new pyrrolo[2,3-d]pyrimidines (7-deazapurines) and evaluating their antibacterial activity. Their findings suggest the potential use of these compounds in developing new antibacterial agents, particularly against Gram-positive and Gram-negative bacteria (Vazirimehr et al., 2017).

Antimicrobial Agents

Mohamed, El-Domany, and Abd El-hameed (2009) synthesized a range of pyrrole derivatives, including pyrrolo[2,3-d]pyrimidines, demonstrating potent antimicrobial activity. This suggests the applicability of these compounds in treating microbial infections (Mohamed, El-Domany, & Abd El-hameed, 2009).

Safety and Hazards

Propiedades

IUPAC Name |

7-benzyl-4-chloro-5,6-diphenylpyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18ClN3/c26-24-22-21(19-12-6-2-7-13-19)23(20-14-8-3-9-15-20)29(25(22)28-17-27-24)16-18-10-4-1-5-11-18/h1-15,17H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLNNUPXMPYFDLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=C(C3=C2N=CN=C3Cl)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377472 | |

| Record name | 7-Benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

173458-82-7 | |

| Record name | 7-Benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

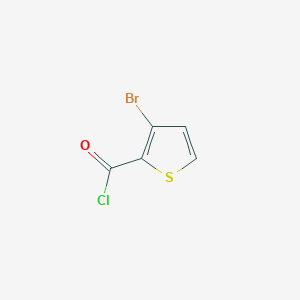

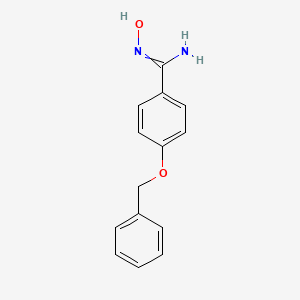

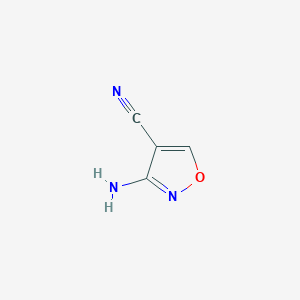

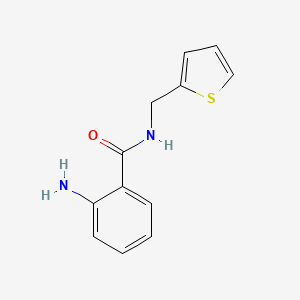

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine](/img/structure/B1273754.png)

![2-[Cyano(phenyl)methyl]benzenecarbonitrile](/img/structure/B1273765.png)